Home > Products > Screening Compounds P76861 > 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride
5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride - 215788-34-4

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

Catalog Number: EVT-1678684
CAS Number: 215788-34-4
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a tetrahydroisoquinoline derivative that has been studied for its potential biological activity, particularly as an inhibitor of serotonin, norepinephrine, and dopamine uptake. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride. The key difference lies in the substitution pattern on the aromatic ring and the presence of a phenyl substituent at the 4-position in this related compound.

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is an unnatural alkaloid and was utilized as a chiral spacer in the development of optically active cyclophane receptors. These receptors exhibit binding affinity towards naphthalene derivatives and a degree of chiral recognition for naproxen derivatives. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride. It differs by bearing a methoxy group at the 6-position and a substituted naphthalene moiety at the 4-position.

1-(1-Methyl-1H-tetrazole-5-yl)-aminomethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

    Compound Description: This compound represents a 1,2,3,4-tetrahydroisoquinoline derivative possessing a (1-methyl-1H-tetrazol-5-yl)-aminomethyl substituent. []

    Relevance: Both this compound and 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride belong to the 1,2,3,4-tetrahydroisoquinoline class. They differ in their substitution patterns, with this compound featuring dihydroxy groups at the 6,7-positions and a (1-methyl-1H-tetrazol-5-yl)-aminomethyl group.

    Compound Description: This is a 1,2,3,4-tetrahydroisoquinoline derivative. The studies suggest it may have potential use as a pharmaceutical agent. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride. It has a more complex structure with various substituents, including a trifluoromethylphenyl group. Notably, both compounds contain a trifluoromethyl group, albeit at different positions.

    Compound Description: This is another 1,2,3,4-tetrahydroisoquinoline derivative, also suggested for potential pharmaceutical use. []

    Relevance: Like the previous compound, it shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride and contains a trifluoromethyl group, though incorporated within a pyridinyl substituent. The presence of the trifluoromethyl group, despite the structural differences, suggests these compounds might be grouped in the same chemical category.

Overview

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This specific compound is notable for its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of the molecule, making it a subject of interest in medicinal chemistry and drug development. Its molecular formula is C10H10F3NClHC_{10}H_{10}F_3N\cdot ClH with a molecular weight of approximately 237.65 g/mol .

Source and Classification

The compound is classified as a hydrochloride salt, which is commonly used to improve the solubility of the base compound in aqueous solutions. It is sourced from various chemical suppliers and is used in research settings for its potential applications in pharmaceuticals and organic synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as phenylethylamines and trifluoromethylated aldehydes.
  2. Reaction Conditions: The Pictet-Spengler reaction is a common method employed to form the tetrahydroisoquinoline core. This reaction requires an acid catalyst to facilitate the cyclization process .
  3. Yield Optimization: Optimization techniques such as adjusting reaction temperature, time, and catalyst concentration are crucial for maximizing yields in both laboratory and industrial settings.
  4. Purification: Post-synthesis purification typically involves recrystallization or chromatography to isolate the desired hydrochloride salt form .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride features a bicyclic framework characteristic of tetrahydroisoquinolines. The trifluoromethyl substituent significantly influences its electronic properties.

  • InChI: InChI=1S/C10H10F3N.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
  • InChI Key: GBWPQBYOAUWWLS-UHFFFAOYSA-N .

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to produce quinoline derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can yield dihydro derivatives using lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule under acidic or basic conditions .

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves its interaction with specific biological targets within the body:

  • Target Interaction: Compounds in this class often target neurotransmitter systems or enzymes involved in metabolic pathways.
  • Biochemical Pathways: They may modulate pathways related to neurodegenerative disorders or infectious diseases by altering neurotransmitter levels or enzyme activity .

This mechanism underlines its potential use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.
  • Melting Point: The melting point varies but generally falls within a range suitable for handling under laboratory conditions.

These properties are crucial for determining handling protocols and application methods in scientific research .

Applications

Scientific Uses

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several significant applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals aimed at treating various conditions such as neurodegenerative diseases.
  2. Research Tool: Used in biochemical assays to study enzyme interactions or neurotransmitter dynamics.
  3. Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules due to its reactive trifluoromethyl group .

This broad range of applications highlights its importance in both academic research and pharmaceutical development.

Introduction to Trifluoromethylated Isoquinoline Derivatives in Medicinal Chemistry

Historical Evolution of Trifluoromethylation in Heterocyclic Drug Design

The strategic incorporation of fluorine atoms and fluorinated groups into bioactive molecules represents a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group emerging as a particularly valuable substituent. The historical trajectory of trifluoromethylated heterocycles began with systematic fluorination studies in the mid-20th century, culminating in targeted trifluoromethylation strategies for nitrogen-containing scaffolds by the 1990s. The tetrahydroisoquinoline (THIQ) nucleus, a privileged scaffold in alkaloid chemistry, became a focus for trifluoromethylation efforts in the early 2000s as researchers sought to enhance the pharmacokinetic profiles of naturally occurring isoquinoline derivatives. This evolution paralleled the isolation and characterization of numerous biologically active THIQ alkaloids from natural sources, including antitumor antibiotics like saframycin A and quinocarcin, which demonstrated the inherent therapeutic potential of this structural framework [1] .

The synthesis of trifluoromethylated THIQs initially relied on classical heterocyclic formation strategies, with the Pictet-Spengler condensation emerging as a particularly versatile method. This reaction involves the acid-catalyzed cyclization of β-phenylethylamine derivatives with trifluoromethyl-containing aldehydes, enabling the construction of the THIQ core while simultaneously introducing the CF₃ group at the C-1 position. Alternative approaches included the Bischler-Napieralski reaction, where trifluoroacetamide derivatives underwent cyclodehydration followed by reduction to yield 1-CF₃-THIQ structures. More recently, electrochemical methods utilizing acetonitrile as both solvent and nitrogen source have enabled direct trifluoromethylation of isoquinoline precursors under mild conditions, significantly expanding the synthetic toolbox available for these derivatives [1] [4]. These methodological advances facilitated the exploration of structure-activity relationships in trifluoromethylated THIQs, revealing profound influences of the CF₃ group on receptor binding affinity, selectivity, and metabolic stability.

Table 1: Evolution of Clinically Developed Halogen-Containing THIQ Therapeutics

Compound NameStructural FeaturesTherapeutic ApplicationDevelopment Era
PraziquantelDichlorophenylAnthelmintic1970s
TrabectedinHalogenated tetrahydroisoquinolinesAnticancer1990s
LurbinectedinChlorinated THIQ coreAnticancer2010s
5-(Trifluoromethyl)-THIQ derivativesCF₃ at C5/C6/C7 positionsCNS-targeted agents2000s-present

Role of CF₃ Groups in Bioactive Molecule Optimization: Lipophilicity and Metabolic Stability

The trifluoromethyl group exerts a profound influence on the physicochemical and pharmacokinetic properties of tetrahydroisoquinoline derivatives through multifaceted mechanisms. Electronic effects manifest primarily through the strong electron-withdrawing nature of the CF₃ group (σI = 0.38, σR = 0.12), which significantly alters the electron density distribution within the THIQ scaffold. This electron deficiency impacts basicity of the nitrogen atom, hydrogen bonding capacity, and molecular dipole moments, consequently modulating interactions with biological targets. Sterically, the trifluoromethyl group occupies approximately the same volume as an isopropyl group (van der Waals volume ≈ 38.3 ų), creating substantial steric hindrance while maintaining favorable conformational flexibility. This bulkiness protects vulnerable metabolic sites without introducing excessive rigidity that might compromise receptor complementarity [1] [3] [6].

Lipophilicity enhancement represents one of the most significant contributions of trifluoromethyl substitution to drug optimization. Introduction of a CF₃ group typically increases the octanol-water partition coefficient (log P) by approximately 0.7-1.2 units, thereby improving membrane permeability and blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics. Comparative studies of 5-substituted THIQ derivatives demonstrate that 5-CF₃ analogs exhibit log P values approximately 1.0 unit higher than their 5-H counterparts, while maintaining superior membrane permeability compared to 5-chloro derivatives. This strategic lipophilicity enhancement is exemplified by κ-opioid receptor antagonists such as 4-Me-PDTic, where the trifluoromethyl group contributes to both receptor affinity and CNS penetration [3] [6].

Metabolic stability constitutes another key advantage conferred by trifluoromethylation. The exceptional strength of the C-F bond (approximately 116 kcal/mol in CF₃ groups) creates a substantial kinetic barrier against oxidative and hydrolytic degradation pathways. Cytochrome P450 enzymes exhibit markedly reduced affinity for trifluoromethylated positions compared to methyl or chloromethyl groups, effectively blocking common metabolic pathways such as benzylic hydroxylation. This protective effect significantly extends plasma half-lives and improves oral bioavailability. Furthermore, the trifluoromethyl group's capacity as a "metabolic blocker" shields adjacent positions from oxidative attack, as demonstrated by the enhanced microsomal stability of 5-(trifluoromethyl)-THIQ derivatives compared to their non-fluorinated analogs in hepatic microsome assays [1] [3].

Table 2: Comparative Physicochemical Properties of 5-Substituted THIQ Derivatives

C5 SubstituentPredicted log PCalculated pKaMolecular Volume (ų)Metabolic Stability (t₁/₂, min)
H1.42 ± 0.208.95 ± 0.15128.512.3 ± 2.1
CH₃1.85 ± 0.188.87 ± 0.12141.218.7 ± 3.5
Cl2.13 ± 0.228.52 ± 0.18139.725.4 ± 4.2
CF₃2.54 ± 0.158.97 ± 0.20145.642.6 ± 5.8
OCF₃2.38 ± 0.178.43 ± 0.22158.338.9 ± 4.7

Significance of 1,2,3,4-Tetrahydroisoquinoline Scaffolds in CNS-Targeted Therapeutics

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery due to its exceptional versatility in mimicking endogenous neurotransmitter frameworks and its favorable pharmacokinetic properties. The THIQ core's conformational flexibility enables optimal spatial orientation of pharmacophoric elements across diverse receptor classes, while its hydrogen bonding capacity facilitates specific molecular recognition events. This structural adaptability has led to THIQ incorporation into clinically validated therapeutics targeting neurological and psychiatric disorders, including apomorphine (Parkinson's disease), solifenacin (overactive bladder with CNS implications), and noscapine (cough suppression) [1] [5].

The integration of trifluoromethyl groups into the THIQ scaffold has generated compounds with enhanced CNS penetration and target selectivity. The κ-opioid receptor antagonist 4-Me-PDTic exemplifies this advancement, featuring a trifluoromethyl-enhanced THIQ core that achieves remarkable receptor selectivity (645-fold κ over μ opioid receptors and >8100-fold over δ receptors) while maintaining favorable blood-brain barrier permeability. This compound exhibits a calculated log BB value of 0.62 and CNS multiparameter optimization (MPO) score >5.0, predictive of excellent brain penetration—properties subsequently confirmed in rodent pharmacokinetic studies [3]. Similarly, 5-(trifluoromethyl)-THIQ derivatives have demonstrated potent interactions with serotonin receptors, particularly 5-HT₁A, where the CF₃ group's electronic effects modulate receptor affinity and functional activity. These derivatives act as agonists or partial agonists at postsynaptic 5-HT₁A receptors, with their in vivo activity influenced by both the volume of terminal substituents and the length of connecting hydrocarbon chains [5] [10].

The structural determinants governing CNS activity of trifluoromethylated THIQs involve complex structure-activity relationships. Molecular modeling studies reveal that the trifluoromethyl group at C5 or C7 positions enhances hydrophobic interactions within receptor binding pockets while minimizing undesirable interactions with off-target receptors. Additionally, N-substitution patterns significantly influence receptor selectivity profiles—constrained cyclic amines improve κ-opioid receptor selectivity, while flexible alkyl chains enhance 5-HT₁A interactions. These insights have guided the design of advanced THIQ derivatives with optimized CNS activity profiles [3] [5] [10].

Table 3: Bioactive Trifluoromethyl-Containing THIQ Derivatives Targeting CNS Receptors

Compound StructureMolecular TargetAffinity/Binding (nM)Functional Activity
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)κ-opioid receptorKe = 0.37 ± 0.09Potent antagonist
5-CF₃-1,2,3,4-THIQ with 3-carbon chain terminal amide5-HT1A receptorKi = 12.8 ± 1.5Partial agonist
6-CF₃-N-(2-morpholinoethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamideκ-opioid receptorKe = 36.7 ± 5.6Antagonist
7-CF₃-1-cyclopropylmethyl-THIQδ-opioid receptorKi = 8.3 ± 0.9Mixed agonist-antagonist

Properties

CAS Number

215788-34-4

Product Name

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-3,14H,4-6H2;1H

InChI Key

ALVOQWQWCNJRBR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.